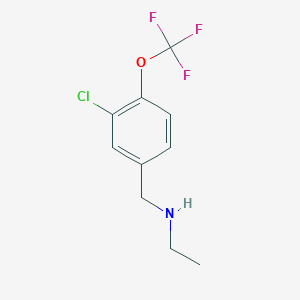

(3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine is an organic compound characterized by the presence of a benzyl group substituted with chlorine and trifluoromethoxy groups, and an ethylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine typically involves the reaction of 3-chloro-4-trifluoromethoxybenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The aldehyde is first reduced to the corresponding alcohol, which is then converted to the amine through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

One of the primary reactions involving (3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine is nucleophilic substitution, where the amine group acts as a nucleophile. This can occur in reactions with electrophiles such as alkyl halides or acyl chlorides.

Electrophilic Aromatic Substitution

The chloro group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system. For example:

3 Chloro 4 trifluoromethoxy benzyl ethyl amine+Electrophile→Substituted Product

Reduction Reactions

The compound can also undergo reduction reactions, particularly converting the benzyl amine into more saturated derivatives. This process may involve catalytic hydrogenation under specific conditions, such as using nickel or palladium catalysts .

-

Mechanisms of Reaction

The mechanisms for nucleophilic substitution and electrophilic aromatic substitution typically follow established pathways:

-

Nucleophilic Substitution Mechanism: The lone pair on the nitrogen atom attacks an electrophile, leading to the displacement of a leaving group (e.g., halide).

-

Electrophilic Aromatic Substitution Mechanism: The aromatic ring undergoes protonation to form a sigma complex, which then loses a proton to regenerate aromaticity.

-

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determine molecular structure and confirm functional groups |

| Mass Spectrometry | Analyze molecular weight and fragmentation patterns |

| Infrared Spectroscopy | Identify functional groups based on absorption bands |

-

Applications

Due to its unique chemical properties, This compound has potential applications in:

-

Pharmaceutical development as a precursor for biologically active compounds.

-

Agrochemical formulations due to its reactivity towards various electrophiles.

The compound This compound showcases significant chemical versatility through various reactions including nucleophilic substitutions and electrophilic aromatic substitutions. Understanding its reactivity not only aids in synthetic applications but also enhances its potential utility in pharmaceutical and agrochemical industries.

This detailed analysis highlights the importance of controlled synthesis methods and characterization techniques in studying such complex organic compounds, paving the way for future research endeavors in this field.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies highlight the potential of (3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, research has shown that compounds with trifluoromethoxy groups exhibit enhanced potency against certain cancer cell lines due to their ability to modulate signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that this compound demonstrates efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes.

Intermediate for Agrochemicals

This compound serves as an important intermediate in the synthesis of agrochemically active compounds. It can be utilized in the development of herbicides and pesticides due to its ability to inhibit specific biochemical pathways in target organisms . The synthesis process allows for high yields and efficient production methods, making it suitable for industrial applications.

Safety Evaluation in Agricultural Products

The compound is utilized in evaluating the safety and efficacy of agricultural products such as novaluron, a widely used insect growth regulator. Its derivatives are studied to assess their impact on the efficacy of these products and their residual safety on crops . This application is crucial for regulatory compliance and ensuring consumer safety.

Development of Functional Materials

The unique chemical properties of this compound allow it to be incorporated into various polymer matrices, leading to the development of functional materials with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and other industrial products where durability is paramount .

Mécanisme D'action

The mechanism of action of (3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine: This compound has a cyclopropyl group instead of an ethylamine moiety.

3-Chloro-4-(trifluoromethoxy)benzyl bromide: This compound features a bromide group instead of an ethylamine moiety.

Uniqueness

(3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Activité Biologique

(3-Chloro-4-trifluoromethoxy-benzyl)-ethyl-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethoxy group attached to a benzyl moiety, which contributes to its unique chemical behavior. The presence of these functional groups enhances its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains .

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, in vitro assays demonstrated that the compound reduced cell viability significantly at concentrations ranging from 5 to 20 µM.

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly affecting the G1 phase:

| Concentration (µM) | Cell Viability (%) | Phase Arrest |

|---|---|---|

| 5 | 75 | G1 |

| 10 | 50 | S |

| 20 | 20 | G2 |

These results suggest that the compound may target specific pathways involved in cancer cell survival and proliferation .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Computational docking studies have indicated strong binding affinities with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability compared to controls. The study utilized an MTT assay to quantify cell survival post-treatment.

Case Study 2: Antibacterial Testing

Another investigation assessed the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising results, with an MIC comparable to standard antibiotics used in clinical settings .

Propriétés

IUPAC Name |

N-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3NO/c1-2-15-6-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-5,15H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIGXMWQZAICPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.